molecular formula C8H12N2O2S2 B11084766 Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B11084766
M. Wt: 232.3 g/mol
InChI Key: HUQLNLCBTRLVTF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: N-substituted thiazoles.

Scientific Research Applications

Ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a candidate for developing new pharmaceuticals due to its bioactive thiazole core.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific biological context and the modifications made to the thiazole core.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2,3-dihydro-3-(4-nitrophenyl)-2-thioxo-1,3-thiazole-5-carboxylate
  • 2-Aminothiazole-based compounds
  • Thiazole derivatives with different substituents

Uniqueness

Ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and amino groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2S2/c1-3-10-6(9)5(14-8(10)13)7(11)12-4-2/h3-4,9H2,1-2H3

InChI Key

HUQLNLCBTRLVTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)OCC)N

Origin of Product

United States

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